1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine
Description
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a 4-chloro-3-nitrophenylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro groups on the aromatic ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Properties
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-4-3-9(7-11(10)14(15)16)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLGGYHWKOGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine can be synthesized through a multi-step process involving the following key steps:
Nitration of 4-chlorotoluene: The starting material, 4-chlorotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrotoluene.
Bromination: The 4-chloro-3-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromo-4-chloro-3-nitrotoluene.
Nucleophilic Substitution: The brominated compound undergoes nucleophilic substitution with pyrrolidine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 1-[(4-Amino-3-chlorophenyl)methyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrolidine derivatives.
Scientific Research Applications
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-[(4-Chloro-3-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[(4-Chloro-3-nitrophenyl)methyl]morpholine: Contains a morpholine ring, offering different chemical properties.
1-[(4-Chloro-3-nitrophenyl)methyl]azetidine: Features an azetidine ring, providing unique reactivity.
Uniqueness: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine is unique due to the combination of its pyrrolidine ring and the 4-chloro-3-nitrophenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Biological Activity
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 4-chloro-3-nitrophenyl moiety that may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in the nervous system, which is relevant for cognitive function and neurodegenerative diseases .
- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. This modulation can lead to significant changes in cell function and viability .
Biological Activities
This compound exhibits several biological activities that are noteworthy:
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . This suggests potential applications in cancer therapy.
- Neuroprotective Effects : By inhibiting acetylcholinesterase, the compound could enhance cognitive function, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. It induced apoptosis through caspase activation. |
| Study B | Showed that at low concentrations, the compound enhanced neuronal survival in models of oxidative stress, suggesting neuroprotective properties. |
| Study C | Investigated the pharmacokinetics of the compound, revealing favorable absorption characteristics and bioavailability in animal models. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
